

Physical and chemical properties of cobalt(II) formate

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Compound of Interest

Compound Name: Cobalt formate

Cat. No.: B1211381

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An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Formate

Introduction

Cobalt(II) formate, with the chemical formula $\text{Co}(\text{HCO}_2)_2$, is an inorganic compound that typically exists as its dihydrate, $\text{Co}(\text{HCO}_2)_2 \cdot 2\text{H}_2\text{O}$.^[1] This reddish-pink crystalline solid is of significant interest to researchers in materials science and catalysis.^{[1][2]} In its dihydrate form, it assembles into a three-dimensional metal-organic framework (MOF) structure.^[1] This guide provides a comprehensive overview of the essential physical and chemical properties, crystallographic data, experimental protocols for synthesis and analysis, and key applications of cobalt(II) formate, tailored for researchers, scientists, and professionals in drug development who may utilize cobalt-based materials.

Physical and Chemical Properties

Cobalt(II) formate dihydrate is a stable compound at room temperature but is susceptible to decomposition in high-temperature and humid environments.^[3] It is soluble in water but insoluble in alcohol.^[1] Its aqueous solutions are acidic, with a pH greater than 7.0, and will react as bases to neutralize acids.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Citations
Chemical Formula	Co(HCO ₂) ₂ (Anhydrous) Co(HCO ₂) ₂ ·2H ₂ O (Dihydrate)	[1]
Molar Mass	148.97 g/mol (Anhydrous) ~185.00 g/mol (Dihydrate)	[1][4]
Appearance	Red or pink crystalline solid/powder	[1][3]
Density	2.13 g/cm ³ (at 20 °C)	[1][4]
Decomposition Point	Becomes anhydrous at 140 °C; decomposes at 175 °C	[4][5]
Solubility in Water	5.03 g/100 mL (at 20 °C)	[1]
Solubility in Alcohol	Insoluble	[1]
CAS Number	544-18-3 (Anhydrous) 6424- 20-0 (Dihydrate)	[1][4]

Crystallography

Cobalt(II) formate dihydrate crystallizes in a monoclinic system and is isomorphous with several other divalent transition metal formates, including those of iron, nickel, and zinc.[6] This structural similarity is common in metal-organic frameworks based on simple carboxylates.

Table 2: Crystallographic Data for the Isomorphous Formate Series

Parameter	Value	Citations
Crystal System	Monoclinic	[6]
Space Group	P2 ₁ /n (or P2 ₁ /c)	[6]
Z (Formula Units)	12	[6]

Thermal Decomposition

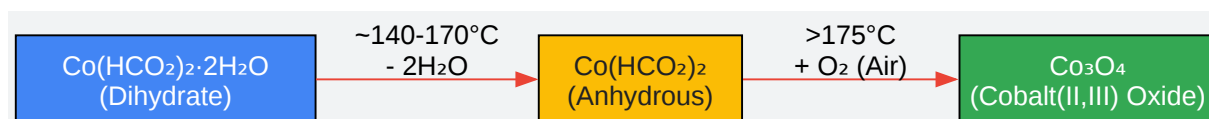
The thermal decomposition of cobalt(II) formate dihydrate is a multi-step process. The compound first loses its two molecules of water of crystallization to form the anhydrous salt. Upon further heating, the anhydrous cobalt(II) formate decomposes. The final product depends on the atmosphere; in an air or oxygen atmosphere, cobalt oxides (e.g., Co_3O_4) are formed, while in an inert atmosphere, metallic cobalt is the final product.

Table 3: Thermal Analysis Data for Cobalt(II) Formate Dihydrate

Decomposition Step	Temperature Range (°C)	Theoretical Weight Loss (%)	Experimental Weight Loss (%)	Final Product
Dehydration: $\text{Co}(\text{HCO}_2)_2 \cdot 2\text{H}_2\text{O}$ $\rightarrow \text{Co}(\text{HCO}_2)_2 + 2\text{H}_2\text{O}$	~100 - 170	~19.5%	Not Available	$\text{Co}(\text{HCO}_2)_2$
Decomposition (in Air): $3\text{Co}(\text{HCO}_2)_2 + 2\text{O}_2 \rightarrow \text{Co}_3\text{O}_4 + \dots$	> 175	Variable	Not Available	Co_3O_4

Note: Theoretical weight loss for dehydration is calculated based on molar masses.

The thermal decomposition pathway in an oxidizing atmosphere is visualized below.



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Figure 1: Thermal decomposition pathway of Cobalt(II) Formate Dihydrate in air.

Spectroscopic Properties

Spectroscopic analysis is critical for the characterization of cobalt(II) formate. Infrared spectroscopy confirms the presence of formate and water ligands, while UV-Visible spectroscopy provides information about the electronic environment of the Co(II) ion.

Table 4: Spectroscopic Data

Technique	Wavenumber (cm ⁻¹) / Wavelength (nm)	Assignment	Citations
FTIR Spectroscopy	~3400 (broad)	O-H stretching of water molecules	[7]
~1557	Asymmetric stretching of carboxylate (COO ⁻)	[2]	
~1353	Symmetric stretching of carboxylate (COO ⁻)	[2]	
UV-Visible (Aqueous)	~510 - 540 nm	d-d transition for [Co(H ₂ O) ₆] ²⁺ (octahedral)	

Note: In aqueous solution, cobalt(II) formate dissociates to form the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution.

Experimental Protocols

Protocol for Synthesis via Neutralization

This protocol describes a common laboratory method for synthesizing cobalt(II) formate dihydrate by neutralizing cobalt(II) carbonate with formic acid.[4]

Materials:

- Cobalt(II) carbonate (CoCO₃)
- Formic acid (HCOOH), ~85% aqueous solution

- Deionized water
- Ethanol

Procedure:

- In a fume hood, prepare a slurry of cobalt(II) carbonate in a minimal amount of deionized water in a beaker with a magnetic stir bar.
- Slowly, and with continuous stirring, add formic acid dropwise to the slurry. Carbon dioxide gas will evolve. Continue adding acid until all the solid has dissolved and effervescence ceases, resulting in a clear pink/red solution.
 - Reaction: $\text{CoCO}_3(\text{s}) + 2\text{HCOOH}(\text{aq}) \rightarrow \text{Co}(\text{HCO}_2)_2(\text{aq}) + \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$
- Gently heat the solution to approximately 80°C for 10-15 minutes to ensure the reaction is complete and to drive off excess CO₂.[\[4\]](#)
- Allow the solution to cool slowly to room temperature. Pink crystals of cobalt(II) formate dihydrate will precipitate. For improved yield, the solution can be further cooled in an ice bath.
- Isolate the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals on the filter paper with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.
- Dry the crystals in a desiccator over a drying agent or in a low-temperature oven (e.g., 50-60°C) to a constant weight.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for analyzing the thermal decomposition of a synthesized sample.

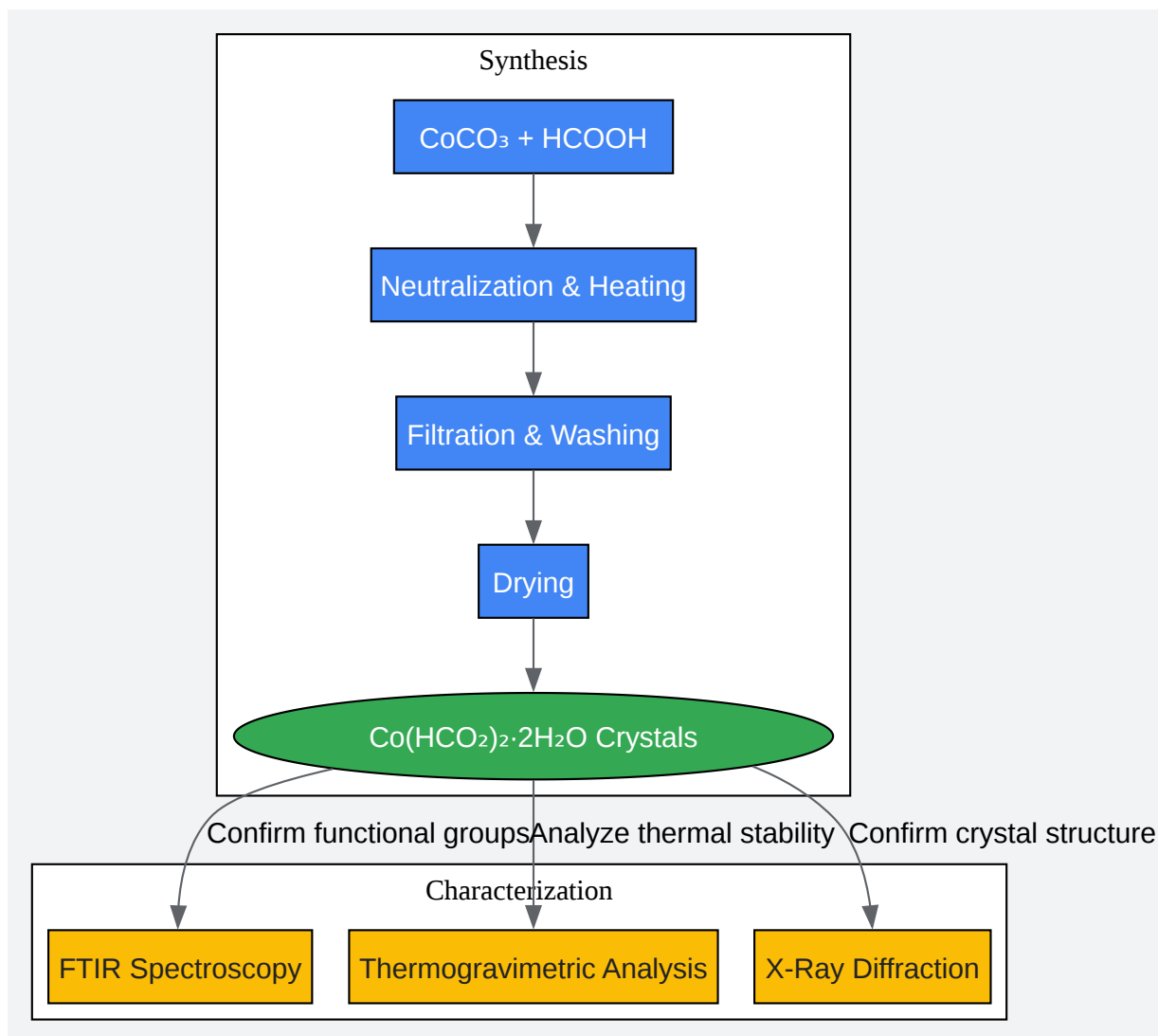
Instrumentation:

- Thermogravimetric Analyzer (TGA)

Procedure:

- Calibrate the TGA instrument according to the manufacturer's instructions.
- Accurately weigh approximately 5-10 mg of the dried cobalt(II) formate dihydrate sample into a TGA crucible (typically alumina or platinum).
- Place the crucible in the TGA furnace.
- Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative decomposition) at a constant flow rate (e.g., 50-100 mL/min).
- Program the instrument to heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- Record the mass loss as a function of temperature.
- Analyze the resulting TGA curve to determine the temperatures of decomposition events and the percentage weight loss for each step.

The general workflow for synthesizing and characterizing cobalt(II) formate is shown below.



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